molecular formula C20H30N2O3 B13712132 tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate

tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13712132
M. Wt: 346.5 g/mol
InChI Key: MMZMZIFLOCBWQK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of scientific research. This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and an isopropoxyphenyl group. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) groupThe final product is obtained after deprotection of the Boc group under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines .

Scientific Research Applications

tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The isopropoxyphenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(3-amino-4-isopropoxyphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl 4-[3-amino-4-(cyclopropylmethoxy)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-10-8-15(9-11-22)16-6-7-18(17(21)12-16)24-13-14-4-5-14/h6-7,12,14-15H,4-5,8-11,13,21H2,1-3H3

InChI Key

MMZMZIFLOCBWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=C(C=C2)OCC3CC3)N

Origin of Product

United States

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